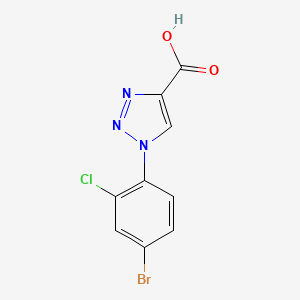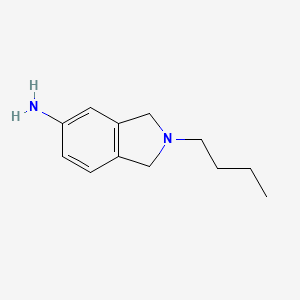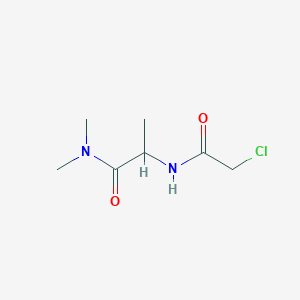
2-(2-chloroacetamido)-N,N-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroacetamido)-N,N-dimethylpropanamide, also known as 2-chloro-N,N-dimethylacetamide (2-Cl-DMAC) is a small molecule that is used in a variety of scientific and industrial applications. It is a versatile reagent that has a wide range of applications in organic synthesis, medicinal chemistry, and biochemistry. 2-Cl-DMAC is a colorless, volatile liquid with a boiling point of 77 °C and a melting point of -51 °C. It is soluble in water, alcohols, and many organic solvents.
Wissenschaftliche Forschungsanwendungen
HDAC Inhibition and Cancer Treatment
The synthesis and biological testing of compounds based on the modification of "2-(2-chloroacetamido)-N,N-dimethylpropanamide" derivatives have demonstrated potential in histone deacetylase (HDAC) inhibition, a promising approach in cancer treatment. Compounds derived from this structure showed significant antiproliferative activity against various cancer cell lines, suggesting their potential as HDAC inhibitors for cancer therapy (El-Rayes et al., 2019).
Herbicide Activity
Research has also explored the use of chloroacetamide derivatives, including compounds related to "2-(2-chloroacetamido)-N,N-dimethylpropanamide," as herbicides. These compounds have been used to control annual grasses and broad-leaved weeds in various crops, highlighting their application in agricultural sciences (Weisshaar & Böger, 1989).
Root Growth Inhibition
A series of N-substituted derivatives of "2-(2-chloroacetamido)-N,N-dimethylpropanamide" has been synthesized and tested for their root growth-inhibitory activity. These compounds, particularly 2-(2-chloroacetamido)-N-(2,6-diethylphenyl)-3-(furan-2-yl)propanamide, showed potent activity towards rape seedlings, indicating their potential use in weed management and agricultural research (Kitagawa & Asada, 2005).
Spectrophotometric Analysis
The compound "3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide," closely related to "2-(2-chloroacetamido)-N,N-dimethylpropanamide," has been analyzed using spectrophotometry. This highlights the compound's relevance in analytical chemistry for quantitative measurements and quality control in various applications (Shu, 2011).
Eigenschaften
IUPAC Name |
2-[(2-chloroacetyl)amino]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O2/c1-5(7(12)10(2)3)9-6(11)4-8/h5H,4H2,1-3H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENGBMXIDKXRHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloroacetamido)-N,N-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

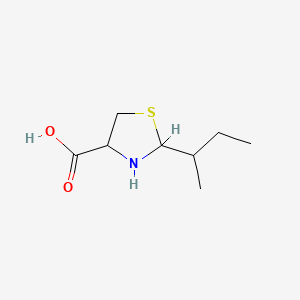
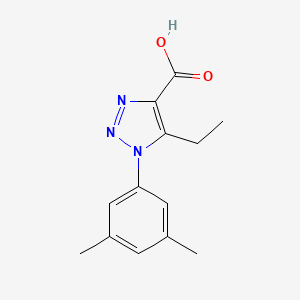
![3-[(4-Hydroxypiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1371009.png)
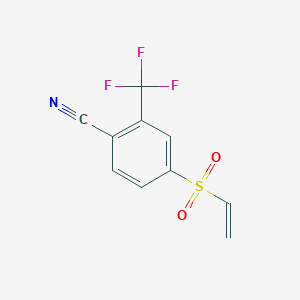
![2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1371012.png)
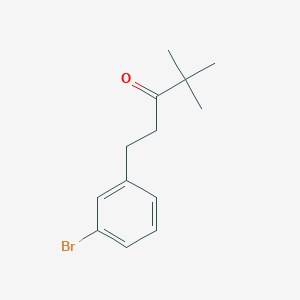
![3-[(2-Methyl-1,3-benzoxazol-5-yl)carbamoyl]propanoic acid](/img/structure/B1371017.png)
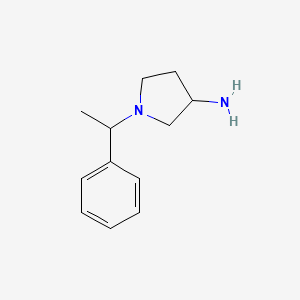
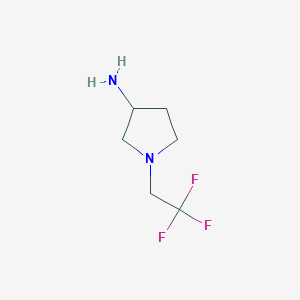
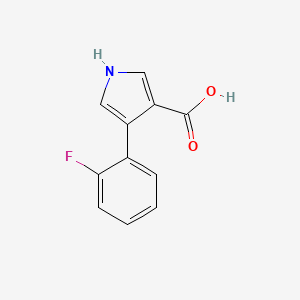
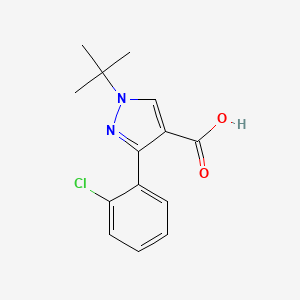
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)
